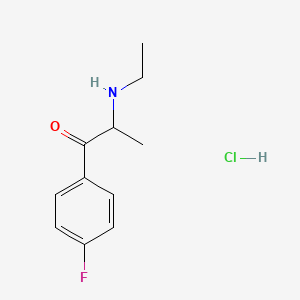
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluoroacetophenone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-fluorobenzaldehyde, while reduction could produce 2-(ethylamino)-1-(4-fluorophenyl)propan-1-ol.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Explored for potential therapeutic uses, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin. This is achieved through the inhibition of their reuptake, leading to increased concentrations in the synaptic cleft and enhanced neurotransmission.
相似化合物的比较
Similar Compounds
2-(Methylamino)-1-(4-fluorophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylamino)-1-(3,4-methylenedioxyphenyl)propan-1-one: Contains a methylenedioxy group instead of a fluorophenyl group.
Uniqueness
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. The presence of the fluorine atom can significantly affect the compound’s interaction with biological targets and its overall stability.
属性
分子式 |
C11H15ClFNO |
|---|---|
分子量 |
231.69 g/mol |
IUPAC 名称 |
2-(ethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H |
InChI 键 |
KSMMRYYEQUTTBB-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


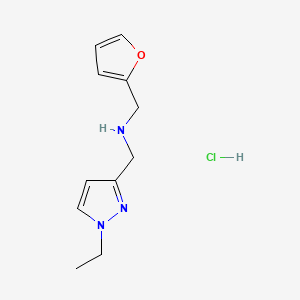
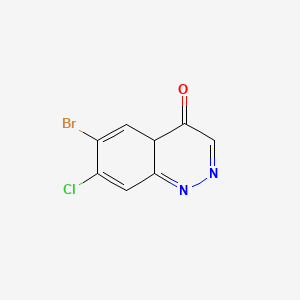
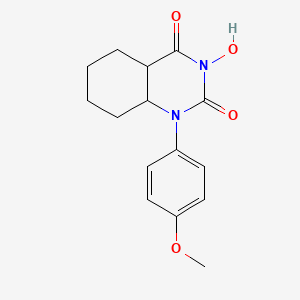

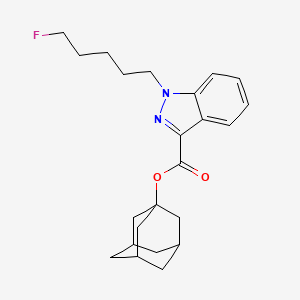


![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
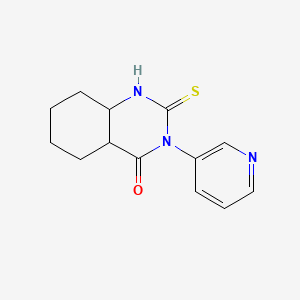
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)

![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
